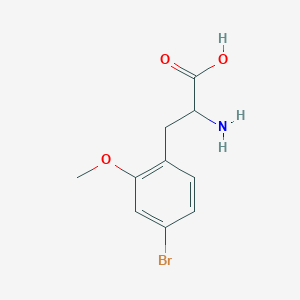![molecular formula C9H9ClN4 B12107915 C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)
C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine is a chemical compound characterized by the presence of a triazole ring and a chlorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in diverse chemical reactions, making this compound a versatile building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. For instance, 4-chlorobenzaldehyde can react with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the triazole ring.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a chlorobenzyl halide under basic conditions, such as in the presence of sodium hydride or potassium carbonate.
-
Methylamine Addition: : The final step involves the addition of methylamine to the triazole intermediate. This can be achieved through a nucleophilic substitution reaction, where the triazole compound is treated with methylamine in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or amides.
-
Reduction: : Reduction reactions can target the triazole ring or the chlorophenyl group, potentially yielding dihydrotriazoles or dechlorinated phenyl derivatives.
-
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Imine or amide derivatives.
Reduction: Dihydrotriazoles or dechlorinated phenyl derivatives.
Substitution: Various substituted phenyl-triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine has a wide range of applications in scientific research:
-
Medicinal Chemistry: : The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new pharmaceuticals .
-
Agriculture: : It is used in the development of agrochemicals, including herbicides and fungicides, due to its ability to inhibit specific enzymes in plants and fungi .
-
Materials Science: : The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functional group versatility .
Mecanismo De Acción
The mechanism of action of C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine involves its interaction with specific molecular targets:
-
Enzyme Inhibition: : In medicinal applications, the compound can inhibit enzymes such as cytochrome P450, which is crucial for the metabolism of various drugs and toxins .
-
DNA Interaction: : The triazole ring can intercalate with DNA, disrupting the replication process and leading to cell death, which is beneficial in anticancer therapies .
-
Receptor Binding: : The compound can bind to specific receptors in biological systems, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine can be compared with other triazole derivatives:
-
C-[5-(4-fluoro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine: : Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
-
C-[5-(4-methyl-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine: : The presence of a methyl group instead of chlorine can lead to different pharmacokinetic properties and applications.
-
C-[5-(4-nitro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine: : The nitro group introduces different electronic properties, potentially enhancing its activity as an antimicrobial agent.
The uniqueness of this compound lies in its specific combination of the chlorophenyl group and triazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9ClN4 |
|---|---|
Peso molecular |
208.65 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9ClN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
Clave InChI |
FHAXLWKUNIXOFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=N2)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-](/img/structure/B12107848.png)
![(3S,5S)-5-[(1S,3S)-1-amino-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methylpentyl]-3-(propan-2-yl)oxolan-2-one](/img/structure/B12107856.png)
![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)
![[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]](/img/structure/B12107864.png)








![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)
